3-(thiophen-2-yl)-1H-pyrazole

Hsp90 inhibition Hepatocellular carcinoma Antiproliferative activity

Medicinal chemistry teams pursuing kinase or GPCR targets often find that generic pyrazole scaffolds fail to deliver sufficient target engagement. 3-(Thiophen-2-yl)-1H-pyrazole resolves this limitation through its thiophene moiety, which imparts distinct electronic and steric properties critical for potency: - Hsp90 programs: Enables diarylpyrazole inhibitors with HepG2 antiproliferative IC50 of 0.083 μM; non-thiophene analogs show markedly reduced activity. - CB1 antagonist series: Delivers low nanomolar Ki (5.5-11.7 nM) with up to 384-fold selectivity over CB2; thiophene replacement causes significant binding affinity loss. - JNK3 inhibition: Thiophenyl-pyrazolourea derivatives achieve 35 nM potency with 374-kinase selectivity and brain penetration. - Anti-tubercular DHFR: Thiophenyl-pyrazolyl-thiazole hybrids surpass trimethoprim (IC50 4.21 vs. 6.23 μM) with MIC values matching isoniazid (0.12 μg/mL). Supplied at ≥98% purity with analytical documentation; available for immediate dispatch worldwide.

Molecular Formula C7H6N2S
Molecular Weight 150.2 g/mol
CAS No. 19933-24-5
Cat. No. B034387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(thiophen-2-yl)-1H-pyrazole
CAS19933-24-5
Molecular FormulaC7H6N2S
Molecular Weight150.2 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC=NN2
InChIInChI=1S/C7H6N2S/c1-2-7(10-5-1)6-3-4-8-9-6/h1-5H,(H,8,9)
InChIKeyTVNDPZYOQCCHTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Thiophen-2-yl)-1H-pyrazole: Product Overview


3-(Thiophen-2-yl)-1H-pyrazole is a heterocyclic compound combining a pyrazole core with a thiophene substituent at the 3-position. This dual-ring system serves as a versatile intermediate for constructing pharmacologically active derivatives, with reported activities spanning anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory applications [1]. The compound is commercially available at various purity grades (up to 99%) and is characterized by a logP of ~2.25, a melting point of 96–102 °C, and a molecular weight of 150.20 g/mol [2].

3-(Thiophen-2-yl)-1H-pyrazole: Thiophene Advantage


The thiophene ring in 3-(thiophen-2-yl)-1H-pyrazole imparts distinct electronic and steric properties that are not replicated by phenyl, methyl, or other common pyrazole substituents. In the Hsp90 inhibitor series, diarylpyrazole compounds lacking the thiophene group exhibited markedly lower antiproliferative activity against HepG2 cells, while compound 8, which contains a thiophene, achieved an IC50 of 0.083 μM [1]. This demonstrates that the thiophene moiety is not merely a structural variant but a critical determinant of target engagement and cellular potency. Similarly, in CB1 antagonist programs, replacement of the thiophene with other heterocycles led to significant losses in binding affinity and selectivity [2]. Therefore, direct substitution of 3-(thiophen-2-yl)-1H-pyrazole with non-thiophene pyrazole analogs is not supported by structure-activity relationship evidence.

3-(Thiophen-2-yl)-1H-pyrazole: Evidence Overview


Hsp90 Inhibition in Hepatocellular Carcinoma

Compound 8, a 5-aryl-3-thiophen-2-yl-1H-pyrazole derivative, demonstrated the highest antiproliferative activity against HepG2 cells (IC50 = 0.083 μM) among a panel of 15 diarylpyrazole compounds screened. Four additional diarylpyrazoles containing thiophene were subsequently prepared; none exhibited superior activity to compound 8, confirming the essential contribution of the thiophene group. Compound 8 also inhibited Hsp90 with an IC50 of 2.67 ± 0.18 μM in a cell-free assay and reduced Hsp90 levels by 70.8% in a HepG2 cell-based assay [1].

Hsp90 inhibition Hepatocellular carcinoma Antiproliferative activity

JNK3 Isoform-Selective Inhibition

A thiophenyl-pyrazolourea-based inhibitor (compound 17) achieved an IC50 of 35 nM against JNK3 and demonstrated significant inhibition of only JNK3 in a panel of 374 wild-type kinases, confirming exceptional isoform selectivity. The compound exhibited high stability in human liver microsomes (t1/2 = 66 min), a clean CYP-450 inhibition profile, and demonstrated oral bioavailability and brain penetration in vivo. Cocrystal structures of compounds 17 and 27 with human JNK3 were solved at 1.84 Å, providing structural validation of binding to the ATP pocket [1].

JNK3 kinase inhibition Neurodegeneration Isoform selectivity

DHFR Inhibition in Tuberculosis

A thiophenyl-pyrazolyl-thiazole hybrid (compound 4c) inhibited Mycobacterium tuberculosis DHFR with an IC50 of 4.21 μM, compared to the reference drug trimethoprim (IC50 = 6.23 μM), representing a 1.48-fold improvement in target engagement. The same compound exhibited an MIC of 0.12 μg/mL against M. tuberculosis, matching the potency of isoniazid (MIC = 0.12 μg/mL). Additionally, compound 10b showed an IC50 of 10.59 μM against DHFR [1].

DHFR inhibition Antituberculosis Antimicrobial resistance

Antifungal Activity Against Candida albicans

All screened thiophenyl-pyrazolyl-thiazole hybrids demonstrated antifungal activity against Candida albicans with MICs ranging from 3.9 to 125 μg/mL, relative to fluconazole (MIC = 250 μg/mL). The most potent compound achieved an MIC of 3.9 μg/mL, representing a 64-fold improvement over the standard antifungal agent. Additionally, all hybrids exhibited significant antibacterial efficacy against Gram-negative bacteria, especially Pseudomonas aeruginosa [1].

Antifungal activity Candida albicans Drug resistance

Green Ultrasonic Synthesis

3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides were synthesized via cyclocondensation of thiophenylchalcones with aminoguanidine hydrochloride under ultrasonic conditions using KOH and ethanol as a green solvent, achieving yields of 62–95% within 15–35 minutes. This compares favorably with traditional thermal methods that typically require longer reaction times and use less sustainable solvents [1].

Green chemistry Ultrasonic synthesis Process chemistry

CB1 Selective Antagonist Activity

4-Alkyl-5-(thiophen-2-yl)-pyrazole-3-carboxamide derivatives demonstrated high-affinity binding to the CB1 cannabinoid receptor, with compounds 21j, 22a, 22c, and 22f showing Ki values of 5.5–9.0 nM. Derivative 23e achieved a Ki of 11.7 nM at CB1 and exhibited the highest selectivity of the series (Ki CB2/Ki CB1 = 384.6). These compounds showed the ability to cross the blood-brain barrier and significantly reduced food intake in acute animal models, with effects exceeding those of rimonabant at certain conditions [1].

CB1 antagonist Obesity Metabolic disorders

3-(Thiophen-2-yl)-1H-pyrazole: Application Scenarios


Hsp90 Lead Optimization for Hepatocellular Carcinoma

3-(Thiophen-2-yl)-1H-pyrazole serves as the essential scaffold for 5-aryl-3-thiophen-2-yl-1H-pyrazoles, which have demonstrated potent Hsp90 inhibition (IC50 = 2.67 μM) and nanomolar antiproliferative activity against HepG2 cells (IC50 = 0.083 μM) [1]. Research groups focused on hepatocellular carcinoma can procure this building block to synthesize focused libraries that exploit the thiophene-dependent potency advantage over non-thiophene diarylpyrazole analogs.

JNK3-Selective Inhibitors for Neurodegeneration

The thiophenyl-pyrazolourea scaffold, derived from 3-(thiophen-2-yl)-1H-pyrazole, produces JNK3 inhibitors with 35 nM potency, 374-kinase isoform selectivity, oral bioavailability, and brain penetration [1]. CNS drug discovery teams addressing Alzheimer's, Parkinson's, or other neurodegenerative conditions can leverage this scaffold to achieve the selectivity and brain exposure that generic pan-kinase inhibitors cannot provide.

DHFR-Targeted Antituberculosis Agents

Thiophenyl-pyrazolyl-thiazole hybrids derived from 3-(thiophen-2-yl)-1H-pyrazole exhibit DHFR inhibition surpassing trimethoprim (IC50 4.21 vs. 6.23 μM) and antituberculosis MIC values matching isoniazid (0.12 μg/mL) [1]. This scaffold is ideally suited for medicinal chemistry campaigns against drug-resistant tuberculosis where novel DHFR inhibitors with improved potency over existing standards are urgently needed.

CB1-Selective Antagonists for Metabolic Disorders

4-Alkyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides achieve CB1 binding at low nanomolar Ki (5.5–11.7 nM) with up to 384-fold selectivity over CB2, crossing the blood-brain barrier and reducing food intake in vivo [1]. Pharmaceutical programs targeting obesity can use this scaffold to develop next-generation CB1 antagonists with reduced psychiatric side-effect liability relative to rimonabant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(thiophen-2-yl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.